molecular formula C25H18N2O4 B2679371 3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 877657-78-8

3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2679371
CAS No.: 877657-78-8
M. Wt: 410.429
InChI Key: YZYUVGQMAUJZKJ-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of benzofurans and pyrimidines. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a pyrimidine ring, and a phenacyl group attached to the nitrogen atom of the pyrimidine ring. The presence of a 4-methylphenyl group further adds to its structural complexity.

Mechanism of Action

Target of Action

The primary targets of 3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione exerts its anticancer potential through inhibiting protein kinases . By inhibiting these enzymes, the compound interferes with cellular signaling processes, thereby affecting cell growth and metabolism .

Biochemical Pathways

The biochemical pathways affected by 3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione are those involving protein kinases . The inhibition of these enzymes disrupts the normal signaling processes within the cell, leading to changes in cell growth, differentiation, and metabolism .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione and their impact on bioavailability are not fully known at this time

Result of Action

The molecular and cellular effects of 3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione’s action include the attenuation of thermal and mechanical allodynia induced by neuropathy and the inhibition of the proliferation of human cancer cell lines .

Action Environment

The action, efficacy, and stability of 3-(4-Methylphenyl)-1-phenacyl-1

Preparation Methods

The synthesis of 3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-methylbenzaldehyde with 2-aminobenzofuran to form an intermediate Schiff base. This intermediate is then cyclized with phenacyl bromide under basic conditions to yield the target compound. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate .

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis to improve yield and scalability. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenacyl group can yield a carboxylic acid derivative, while reduction can produce an alcohol derivative .

Scientific Research Applications

3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione can be compared with other benzofuran and pyrimidine derivatives:

The uniqueness of 3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione lies in its combined benzofuran-pyrimidine structure, which provides a distinct set of chemical and biological properties .

Properties

CAS No.

877657-78-8

Molecular Formula

C25H18N2O4

Molecular Weight

410.429

IUPAC Name

3-(4-methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H18N2O4/c1-16-11-13-18(14-12-16)27-24(29)23-22(19-9-5-6-10-21(19)31-23)26(25(27)30)15-20(28)17-7-3-2-4-8-17/h2-14H,15H2,1H3

InChI Key

YZYUVGQMAUJZKJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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